molecular formula C8H15F2N B2669173 2-(2,2-difluorocyclohexyl)ethan-1-amine CAS No. 1545252-98-9

2-(2,2-difluorocyclohexyl)ethan-1-amine

Cat. No.: B2669173
CAS No.: 1545252-98-9
M. Wt: 163.212
InChI Key: XSJFAGPYVJQOFX-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C8H15F2N and a molecular weight of 163.21 g/mol It is characterized by the presence of a difluorocyclohexyl group attached to an ethanamine moiety

Preparation Methods

The synthesis of 2-(2,2-difluorocyclohexyl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(2,2-Difluorocyclohexyl)ethan-1-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,2-Difluorocyclohexyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-difluorocyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

2-(2,2-Difluorocyclohexyl)ethan-1-amine can be compared with other similar compounds, such as:

    2-(4,4-Difluorocyclohexyl)-2-methoxyethan-1-amine:

    2-(2,2-Difluorocyclohexyl)ethanol:

Properties

IUPAC Name

2-(2,2-difluorocyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N/c9-8(10)5-2-1-3-7(8)4-6-11/h7H,1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJFAGPYVJQOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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